4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Physicochemical Analysis Medicinal Chemistry Synthetic Feasibility

Standard thiazole building blocks lack orthogonal functional handles, limiting library diversity. This compound solves the regioselectivity challenge with three distinct reactive groups (amino, methylthio, carboxylic acid). - **Key differentiator**: Methylthio at C-2 provides a unique electronic profile and synthetic handle absent in simpler analogs. - **Direct applications**: Ethyl/methyl ester synthesis; fragment-based lead discovery (MW 190.24). - **Supply**: Research quantities available; stability data provided.

Molecular Formula C5H6N2O2S2
Molecular Weight 190.2 g/mol
CAS No. 94507-74-1
Cat. No. B3059130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(methylthio)thiazole-5-carboxylic acid
CAS94507-74-1
Molecular FormulaC5H6N2O2S2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(S1)C(=O)O)N
InChIInChI=1S/C5H6N2O2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h6H2,1H3,(H,8,9)
InChIKeyOYVUPWQZRUDZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(methylthio)thiazole-5-carboxylic Acid: Sourcing & Baseline


4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a multifunctional thiazole derivative, distinguished by its amino, methylthio, and carboxylic acid substituents . These functional groups are the basis for its utility as a versatile synthetic intermediate, enabling amide, ester, and heterocyclic coupling chemistries .

Multifunctional Synthetic intermediate with three distinct functional groups
Chemistry Supports amide, ester, and heterocyclic coupling workflows

4-Amino-2-(methylthio)thiazole-5-carboxylic Acid: Not Interchangeable with Analogs


Substitution with simpler analogs like 4-amino-thiazole-5-carboxylic acid or 2-(methylthio)thiazole-4-carboxylic acid is not trivial due to the unique and reactive combination of functional groups present on this compound. The methylthio group at the 2-position is a key point of differentiation, influencing both the electronic properties of the heterocycle and providing a synthetic handle not found in simpler building blocks. The specific substitution pattern dictates the compound's behavior in subsequent reactions, such as regioselective functionalization or its final properties when incorporated into a larger molecule .

2‑Methylthio group
Missing in 4‑amino‑thiazole‑5‑carboxylic acid; alters electronic properties and reactivity profile
Substitution pattern
Regioselective functionalization may differ from 2‑(methylthio)thiazole‑4‑carboxylic acid
Synthetic handle
Methylthio at 2‑position provides a unique handle not replicated by simpler analogs

4-Amino-2-(methylthio)thiazole-5-carboxylic Acid: Selection Evidence


Physicochemical Property Baseline

Key physicochemical properties for 4-Amino-2-(methylthio)thiazole-5-carboxylic acid are available as calculated values, which can serve as a baseline for comparison against analogous building blocks like 2-(methylthio)thiazole-4-carboxylic acid . The target compound has a predicted density of 1.619 g/cm³, a boiling point of 436.9°C at 760 mmHg, and a flash point of 218.0°C .

Predicted Physicochemical Profile
Class-level
Density: 1.619 g/cm³
Boiling point: 436.9°C
Flash point: 218.0°C
Informs safe handling and purification protocols
Calculated values; verify experimentally
Physicochemical Analysis Medicinal Chemistry Synthetic Feasibility

Synthetic Precursor Versatility

The compound serves as the direct precursor to ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (CAS 39736-29-3) and methyl 4-amino-2-(methylthio)thiazole-5-carboxylate (CAS 60093-05-2), as detailed in synthesis protocols [REFS-1, REFS-2]. This contrasts with other thiazole carboxylic acids, where esterification may require different conditions due to altered electronic or steric environments .

Esterification Capability
Reported
Acid + Alcohol + Catalyst → Ethyl / Methyl Ester
Supports multi-step synthesis workflows
Reaction conditions may require optimization
Organic Synthesis Medicinal Chemistry Chemical Biology

Physicochemical Profile vs. Methyl Ester

The target compound (acid) and its methyl ester derivative (CAS 60093-05-2) have different physical states and melting points. The methyl ester is a solid with a melting point of 103.5°C [1], while the free acid is a solid with a higher predicted boiling point and flash point , indicating different handling and purification requirements.

Physical State vs. Methyl Ester
Head-to-head
Free acid: predicted bp 436.9°C
Methyl ester: mp 103.5°C
Guides solid‑phase vs solution‑phase handling
Acid bp predicted; ester mp measured
Physicochemical Analysis Medicinal Chemistry Lead Optimization

4-Amino-2-(methylthio)thiazole-5-carboxylic Acid: Optimal Applications


Diversified Thiazole Library Synthesis

This compound is best suited for use as a core scaffold in the synthesis of diverse thiazole libraries. Its three distinct functional groups allow for parallel or sequential derivatization, making it an ideal starting material for generating novel compounds for biological screening campaigns .

Carboxylate Ester Preparation

A primary and well-defined use case is the synthesis of its ethyl and methyl ester derivatives. These esters are valuable intermediates in their own right for further synthetic transformations, such as amide formation or reduction [REFS-1, REFS-2].

FBDD Scaffold

The compound's low molecular weight (190.24 g/mol) and multiple functional groups make it a suitable fragment for FBDD initiatives, where it can be used to probe protein binding sites and subsequently elaborated into a lead compound .

Application
Selection Property
Validation Focus
Thiazole library synthesis
Multifunctional scaffold with orthogonal derivatization sites
Library diversity and derivatization efficiency
Ester derivative preparation
Carboxylic acid esterification reactivity
Ester yield and purity verification
Fragment-based screening
Low molecular weight, three functional handles
Binding‑site probing and elaboration potential

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19 linked technical documents
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